

# FDA requirements for S-(1,2-Dicarboxyethyl)glutathione method validation

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## Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

CAS No.: 1115-52-2

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## Regulatory Framework and Analytical Principles

For any analytical method used in pharmaceutical testing, the FDA requires validation to ensure confidence in test results [1]. The core guidance document is **ICH Q2(R1)**, which defines key validation parameters [2].

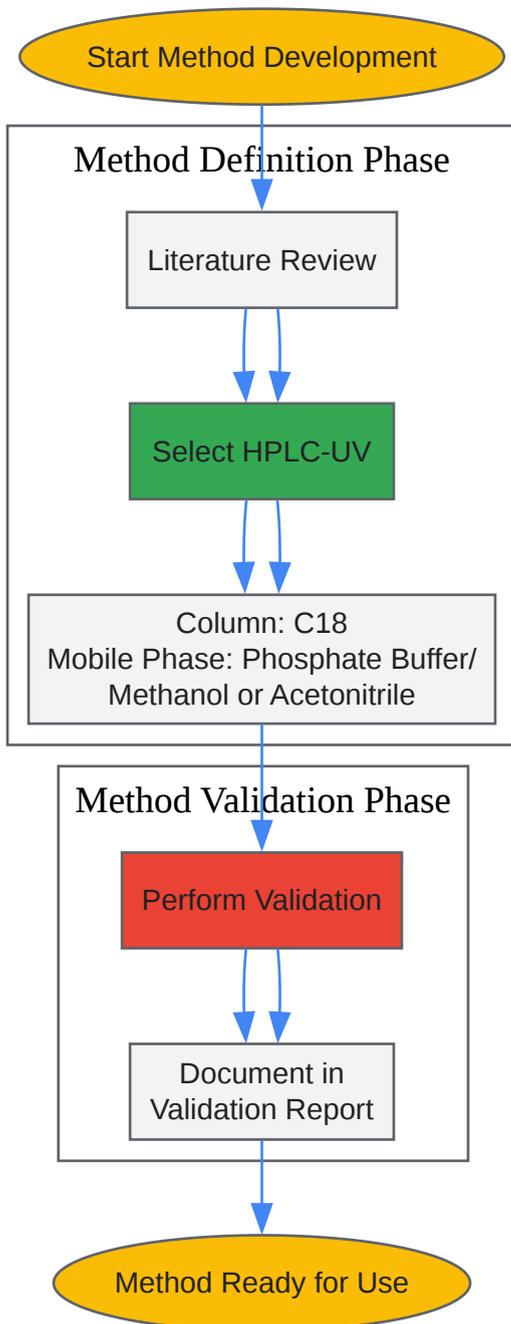
The table below outlines these essential parameters and their typical acceptance criteria for a quantitative impurity method.

Validation Parameter	Description & Purpose	Typical Acceptance Criteria (Example for an Impurity Method)
Accuracy [2]	Closeness of test results to the true value.	Recovery of 90-110% for the impurity.
Precision [2]	The degree of agreement among individual test results. Includes repeatability and intermediate precision.	Relative Standard Deviation (RSD) $\leq$ 10% for the impurity.
Specificity [2]	Ability to measure the analyte clearly in the presence of other components.	Baseline separation of the impurity from other peaks (e.g., GSH, excipients).
Linearity [2]	Ability to obtain results proportional to analyte concentration.	A correlation coefficient (r) $>$ 0.998.

Validation Parameter	Description & Purpose	Typical Acceptance Criteria (Example for an Impurity Method)
Range [2]	The interval between upper and lower concentration levels where method performance is suitable.	Typically from the LOQ to 120-150% of the expected impurity specification.
LOD & LOQ [2]	Lowest amount of analyte that can be detected (LOD) or quantified (LOQ).	Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness [2]	Measures method capacity to remain unaffected by small, deliberate variations in method parameters.	Consistent results when varying factors like pH, mobile phase composition, or column temperature.

## Experimental Protocol for Method Development

While a direct method for **S-(1,2-Dicarboxyethyl)glutathione** is not specified, you can develop one by adapting established principles. The following workflow integrates regulatory requirements with analytical practices.



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#### Workflow Stage Details:

- **Literature Review:** An FDA study validated an HPLC-UV method for Glutathione and four impurities, demonstrating the technique's suitability for such analysis [1]. Research on **S-(1,2-Dicarboxyethyl)glutathione** frequently uses **HPLC and LC-MS** for detection and quantification [3] [4].

- **Method Validation:** This phase involves experimentally testing the parameters in the table above (Accuracy, Precision, etc.) according to a pre-defined protocol [2].

## Recommendations for Researchers

To build a robust case for your product's performance in comparison guides, consider these actions:

- **Leverage Existing Data:** The foundational studies show that **S-(1,2-Dicarboxyethyl)glutathione** is an endogenous metabolite in tissues like liver and heart [3] and is formed non-enzymatically from glutathione and fumarate [4]. This biological data can be a benchmark for your product's relevance.
- **Develop and Validate In-House:** The most direct path is to develop a precise HPLC or LC-MS method for **S-(1,2-Dicarboxyethyl)glutathione** and validate it comprehensively against ICH Q2(R1) guidelines [2].
- **Consult Official Sources:** For definitive regulatory requirements, consult the **FDA's guidance documents** and the **United States Pharmacopeia (USP) general chapter <1225>** directly [2].

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## References

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2. Analytical Method in Pharmaceuticals | Pharmaguideline Validation [pharmaguideline.com]
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